2-(3-Oxocyclopentyl)acetic acid
Overview
Description
“2-(3-Oxocyclopentyl)acetic acid” is a chemical compound with the CAS Number: 3128-05-0 . Its molecular formula is C7H10O3 and it has a molecular weight of 142.15 . It is also known by the synonym "Cyclopentaneacetic acid, 3-oxo-" .
Molecular Structure Analysis
The InChI code for “2-(3-Oxocyclopentyl)acetic acid” is 1S/C7H10O3/c8-6-2-1-5(3-6)4-7(9)10/h5H,1-4H2,(H,9,10) . This code represents the molecular structure of the compound .
Physical And Chemical Properties Analysis
The compound is a liquid or solid or semi-solid or lump . It has a density of 1.18 g/cm3 at 134 °C . The boiling point is 127.8 °C at a pressure of 0.2 Torr . The compound has a pKa value of 4.52±0.10 (Predicted) .
Scientific Research Applications
Catalysis and Synthesis
2-(3-Oxocyclopentyl)acetic acid derivatives have shown promising applications in catalysis and synthetic chemistry. For example, in the synthesis of monodisperse nanoparticles, high-temperature solution phase reactions involving iron(III) acetylacetonate with diols in the presence of oleic acid lead to monodisperse magnetite nanoparticles, highlighting potential applications in magnetic nanodevices and biomagnetic applications (Sun et al., 2004). Furthermore, the use of peracetic acid (PAA) activated by Co(II) or Co(III) for advanced oxidation of aromatic organic compounds showcases the potential of acetylperoxyl radicals in pollutant degradation, demonstrating the effectiveness of PAA in environmental applications (Kim et al., 2020).
Advanced Oxidation Processes
The role of PAA in advanced oxidation processes, particularly in the degradation of pollutants and organic compounds, has been extensively studied. The activation of PAA by cobalt ions to produce acetylperoxyl radicals, with minimal hydroxyl radical formation, has been applied for the degradation of various aromatic compounds, highlighting the structure-activity relationship and the electron transfer mechanism from aromatic compounds to the acetylperoxyl radical (Kim et al., 2020).
Environmental Remediation
In the context of environmental remediation, the study of the photolysis of persulfate ions for the removal of acetic acid in aqueous solutions demonstrates the efficiency of sulfate radicals over hydroxyl radicals in the mineralization of acetic acid. This indicates a promising approach for the degradation of pollutants using advanced oxidation processes (Criquet & Leitner, 2009).
Food Industry Applications
Acetic acid bacteria (AAB) are crucial in the food industry for the production of vinegar and kombucha. Their ability to oxidize ethanol to acetic acid plays a significant role not only in these products but also poses a challenge in the spoilage of other fermented beverages. Research on AAB focuses on their taxonomy, biochemistry, and biotechnological applications, providing insights into their systematics, characteristics, and potential uses beyond traditional contexts (Gomes et al., 2018).
Safety And Hazards
The compound is classified as a danger according to the GHS classification. It has hazard statements H315-H318-H335, which indicate that it can cause skin irritation, eye damage, and respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation .
properties
IUPAC Name |
2-(3-oxocyclopentyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-6-2-1-5(3-6)4-7(9)10/h5H,1-4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTQQGRYWUZPQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Oxocyclopentyl)acetic acid | |
CAS RN |
3128-05-0 | |
Record name | 3128-05-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120474 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3-oxocyclopentyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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